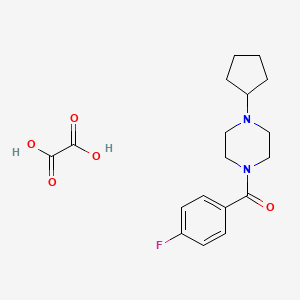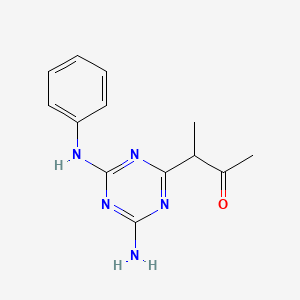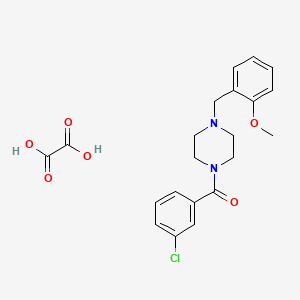
1-cyclopentyl-4-(4-fluorobenzoyl)piperazine oxalate
Overview
Description
“1-cyclopentyl-4-(4-fluorobenzoyl)piperazine oxalate” belongs to a class of compounds that are structurally characterized by the presence of a piperazine ring substituted with various functional groups. These compounds are of interest due to their diverse chemical and biological properties, which make them valuable in pharmaceutical research and development.
Synthesis Analysis
The synthesis of related piperazine derivatives typically involves condensation reactions between different starting materials such as carbamimide and fluorobenzoic acid in the presence of catalysts and reagents to form the desired piperazine compound. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized through a condensation reaction, showcasing the methodologies that could be applicable to synthesizing compounds like “1-cyclopentyl-4-(4-fluorobenzoyl)piperazine oxalate” (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
X-ray diffraction studies are a primary tool for determining the molecular structure of compounds. For instance, the crystal and molecular structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined using X-ray analysis, which helps in understanding the conformation, bonding, and overall geometry of such compounds (Özbey et al., 1998).
Chemical Reactions and Properties
The chemical behavior of piperazine derivatives under various conditions can elucidate their reactivity. For example, photochemical studies of ciprofloxacin, a compound containing the piperazine moiety, revealed its behavior under irradiation in water, providing insights into potential reactions and stability of similar compounds (Mella et al., 2001).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical for the practical application of chemical compounds. The crystal structure analysis of related compounds, like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, provides valuable data on the physical characteristics that can be expected from “1-cyclopentyl-4-(4-fluorobenzoyl)piperazine oxalate” (Faizi et al., 2016).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity/basicity, reactivity with other chemicals, and stability, is essential for the development and application of piperazine derivatives. Studies on compounds like 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone provide insights into the antimicrobial properties and chemical behavior of piperazine compounds, suggesting potential applications and functional group reactivity (Patel & Patel, 2010).
Scientific Research Applications
Inhibitory Activity and Biological Evaluation
Synthesis and Characterization
The synthesis of compounds related to 1-cyclopentyl-4-(4-fluorobenzoyl)piperazine oxalate involves various chemical reactions to achieve structurally diverse molecules with potential biological activities. These compounds are characterized using techniques such as LCMS, NMR, IR, and CHN elemental analysis, alongside X-ray diffraction studies for detailed structural elucidation. Such characterization is critical for understanding the compound's interaction with biological targets (Sanjeevarayappa et al., 2015).
Antibacterial and Anthelmintic Activity
Compounds structurally related to 1-cyclopentyl-4-(4-fluorobenzoyl)piperazine oxalate have been screened for in vitro antibacterial and anthelmintic activity, showing a range of effects from poor to moderate against specific targets. This suggests potential for further optimization and development in the quest for new antibacterial agents (Sanjeevarayappa et al., 2015).
Interaction with Biological Targets
Sigma-2 Receptor Interaction
Although not directly mentioned, compounds structurally similar to 1-cyclopentyl-4-(4-fluorobenzoyl)piperazine oxalate, such as those interacting with sigma-2 receptors, have shown to be promising therapeutic targets due to significant upregulation in tumor cells. Compounds like CM572, an irreversible partial agonist of the sigma-2 receptor, exhibit antitumor activity, highlighting the potential of piperazine derivatives in cancer therapy (Nicholson et al., 2015).
Binding Studies
The interaction of Hoechst 33258, a molecule with a similar benzimidazole-piperazine structure, with B-DNA provides insights into how related compounds might interact with biological targets. The binding to the minor groove of B-DNA, displacing the spine of hydration, and the structural adaptability of the compound highlight the intricate interactions possible with piperazine derivatives (Pjura et al., 1987).
Safety and Hazards
properties
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-(4-fluorophenyl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O.C2H2O4/c17-14-7-5-13(6-8-14)16(20)19-11-9-18(10-12-19)15-3-1-2-4-15;3-1(4)2(5)6/h5-8,15H,1-4,9-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEAGARFJRGEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-{4-[(3-methyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B4014711.png)
![N-[3-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)-1-piperazinecarbothioamide](/img/structure/B4014717.png)
![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B4014725.png)

![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-2-naphthylacetamide](/img/structure/B4014748.png)
![N-(2-[5-(2,4-dichlorophenyl)-2-furyl]-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4014755.png)

![1-(3-cyclohexen-1-ylmethyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B4014805.png)
![11-[4-(methylthio)phenyl]-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014810.png)
![1-(2-adamantyl)-4-[(4-chlorophenyl)sulfonyl]piperazine oxalate](/img/structure/B4014814.png)
![4-(2,5-dimethoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4014823.png)
![11-(6-bromo-1,3-benzodioxol-5-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014827.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenoxyethyl)benzamide](/img/structure/B4014833.png)
![ethyl 4-amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxylate](/img/structure/B4014836.png)